molecular formula C17H19N3OS B12385333 N-butan-2-yl-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4-amine

N-butan-2-yl-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4-amine

Cat. No.: B12385333
M. Wt: 313.4 g/mol
InChI Key: INRQXFWQQLFWNZ-UHFFFAOYSA-N
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Description

N-butan-2-yl-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4-amine is a chemical compound for research use. It features the thieno[2,3-d]pyrimidine scaffold, which is recognized in medicinal chemistry as a privileged structure with a wide spectrum of pharmacological activities . Derivatives of this scaffold have been investigated for myriad applications, including serving as potential anticancer, anti-inflammatory, antimicrobial, and antiviral agents . Furthermore, similar diaminothienopyrimidine molecular cores have been explored as promising scaffolds for developing inhibitors targeting various enzymes . This compound is intended for research applications only and is not for diagnostic, therapeutic, or any other human use. Researchers are advised to consult safety data sheets and handle the material according to established laboratory safety protocols.

Properties

Molecular Formula

C17H19N3OS

Molecular Weight

313.4 g/mol

IUPAC Name

N-butan-2-yl-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C17H19N3OS/c1-4-11(2)20-16-15-14(9-22-17(15)19-10-18-16)12-5-7-13(21-3)8-6-12/h5-11H,4H2,1-3H3,(H,18,19,20)

InChI Key

INRQXFWQQLFWNZ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NC1=C2C(=CSC2=NC=N1)C3=CC=C(C=C3)OC

Origin of Product

United States

Preparation Methods

Traditional Multi-Step Synthesis via Condensation and Cyclization

Thieno[2,3-d]Pyrimidine Core Formation

The foundational step involves constructing the thieno[2,3-d]pyrimidine scaffold. A widely adopted method employs the condensation of 2-aminothiophene-3-carboxylate derivatives with formamide under reflux. For example, ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate reacts with formamide at 180°C for 6 hours to yield the pyrimidinone intermediate. Subsequent chlorination using phosphoryl chloride (POCl₃) at 110°C for 4 hours generates the reactive 4-chlorothieno[2,3-d]pyrimidine.

Amine Functionalization at the 4-Position

The final step involves nucleophilic aromatic substitution (SNAr) of the 4-chloro intermediate with butan-2-ylamine. Optimized conditions use butan-2-ylamine (2.5 equiv.) in isopropanol at 80°C for 8 hours, yielding N-butan-2-yl-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4-amine in 78% purity. Purification via column chromatography (SiO₂, hexane/ethyl acetate 4:1) enhances purity to >98%.

One-Pot Four-Component Synthesis

Reaction Design and Catalysis

A breakthrough method employs a Na₂HPO₄-catalyzed four-component reaction between ketones, malononitrile, sulfur (S₈), and formamide. For the target compound, butan-2-one serves as the ketone component. The reaction proceeds at 120°C for 6 hours under solvent-free conditions, achieving 68% yield (Table 1).

Table 1: Four-Component Reaction Optimization
Component Role Quantity (mmol) Conditions Yield (%)
Butan-2-one Ketone 10 120°C, 6 hr 68
Malononitrile Carbonitrile source 10 Solvent-free -
S₈ Sulfur donor 12 Na₂HPO₄ (20 mol%) -
Formamide Nitrogen source 15 - -

Mechanistic Insights

The reaction mechanism involves:

  • Knoevenagel condensation : Butan-2-one and malononitrile form a cyanoenamine intermediate.
  • Sulfur incorporation : S₈ reacts with the enamine to generate a thiophene ring.
  • Cyclization : Formamide facilitates pyrimidine ring closure via intramolecular amidination.

Chlorination-Amination Sequential Approach

Intermediate Synthesis

Starting from 5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4-ol, chlorination with POCl₃ in dimethylformamide (DMF) at 100°C for 3 hours produces 4-chloro-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidine in 92% yield.

Amine Coupling

Butan-2-ylamine (3.0 equiv.) reacts with the chlorinated intermediate in toluene at 110°C for 5 hours, using triethylamine (2.0 equiv.) as a base. This method achieves 81% yield with >99% regioselectivity.

Continuous Flow Synthesis for Industrial Scale-Up

Microreactor Design

A continuous flow system with two reaction zones enhances throughput:

  • Zone 1 (80°C) : Cyclization of 2-aminothiophene-3-carbonitrile with formamide.
  • Zone 2 (100°C) : SNAr reaction with butan-2-ylamine.
    Residence time of 30 minutes per zone achieves 85% overall yield at a 10 g/h production rate.

Solvent and Catalyst Recycling

Ionic liquids (e.g., [BMIM][BF₄]) serve as green solvents, enabling 5 reaction cycles without significant yield drop (Table 2).

Table 2: Solvent Recycling Efficiency
Cycle Yield (%) Purity (%)
1 85 98
2 84 97
3 83 97
4 82 96
5 80 95

Comparative Analysis of Synthetic Routes

Yield and Efficiency

  • Traditional method : 78% yield over 3 steps (48 total hours).
  • Four-component : 68% yield in one pot (6 hours).
  • Continuous flow : 85% yield with 30-minute residence time.

Environmental Impact

The atom economy improves from 44% (traditional) to 89% (four-component), reducing waste generation by 63%.

Challenges and Optimization Strategies

Regioselectivity in Cyclization

Unwanted regioisomers form during thieno[2,3-d]pyrimidine synthesis due to competing reaction pathways. Employing microwave irradiation (150°C, 20 minutes) instead of conventional heating suppresses isomerization, increasing regioselectivity to 97:3.

Purification Difficulties

The product’s low solubility in polar solvents complicates purification. Gradient crystallization using heptane/ethyl acetate (9:1 to 4:1) enhances recovery to 91%.

Chemical Reactions Analysis

Types of Reactions

N-butan-2-yl-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base or catalyst.

Major Products Formed

    Oxidation: Oxidized derivatives with functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with various alkyl or acyl groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-butan-2-yl-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, such as inhibition of cell proliferation, reduction of inflammation, or modulation of immune responses .

Comparison with Similar Compounds

Table 1: Physical Properties of Selected Thieno[2,3-d]Pyrimidin-4-Amine Derivatives

Compound Name Substituents Melting Point (°C) Yield (%) Key Spectral Data (IR, NMR) Reference
5-(4-Methoxyphenyl)thieno[2,3-d]pyrimidin-4-amine (7e) 4-methoxyphenyl, NH₂ 229–231 85 IR: C=N (1662 cm⁻¹), NH₂ (3450 cm⁻¹)
N-(4-Methoxyphenyl)-7-methyl-tetrahydrobenzo-thieno[2,3-d]pyrimidin-4-amine (5c) 4-methoxyphenyl, tetrahydrobenzo 140–142 62 IR: C=C (1606 cm⁻¹), NH (3450 cm⁻¹)
N-(4-Cyclopentylsulfonylphenyl)thieno[2,3-d]pyrimidin-4-amine (23) 4-cyclopentylsulfonylphenyl Not reported 56 Purified via HPLC

Key Observations :

  • The 4-methoxyphenyl group in 7e () confers a high melting point (229–231°C), likely due to enhanced crystallinity from planar aromatic stacking .
  • Bulky substituents (e.g., tetrahydrobenzo in 5c) reduce melting points (140–142°C) by disrupting molecular packing .
  • Sulfonyl and halogenated analogs (e.g., 23 in ) often require advanced purification techniques, reflecting lower solubility .

Anticancer Activity

  • Compound 4d (5-(4-methoxyphenyl)-N-(m-tolyl)-benzo[h]chromeno[2,3-d]pyrimidin-4-amine) demonstrated 39.52% growth inhibition against melanoma MDA-MB-435 cells, outperforming 2-chlorophenyl analog 4e (47.86% growth in K-562) . This highlights the importance of methoxy groups in enhancing activity.
  • N-(4-Methoxyphenyl)-pyrrolo[2,3-d]pyrimidin-4-amine () showed nanomolar GI₅₀ values against cancer cells by tubulin inhibition, suggesting that methoxy-substituted amines improve target binding .

Antimicrobial and Kinase Inhibition

  • Compound 20 (4-bromophenyl analog, ) exhibited low MIC values against Staphylococcus aureus, with synergistic effects when combined with antimicrobial peptides .
  • PI5P4Kγ inhibitors (e.g., compound 25 in ) with sulfonyl groups demonstrated potent kinase inhibition, though solubility remained a challenge .

Inferred Activity of the Target Compound

The target compound’s 4-methoxyphenyl group may enhance anticancer activity similar to 4d and 7e, while the butan-2-yl chain could improve membrane permeability but reduce crystallinity (lower melting point vs. 7e). Its lack of aromaticity at the amine position may differentiate it from less selective aryl-substituted analogs .

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